(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine

Description

Chemical Identity and Structural Analysis of (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine

Systematic IUPAC Nomenclature and Molecular Formula

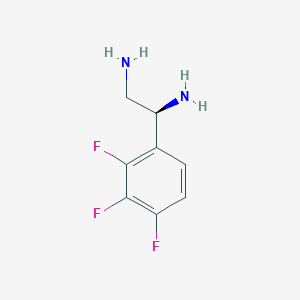

The compound (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine belongs to the class of substituted ethane-1,2-diamines. Its IUPAC name systematically describes the connectivity and substituents:

- Parent chain : Ethane-1,2-diamine, a two-carbon chain with amine groups at positions 1 and 2.

- Substituent : A 2,3,4-trifluorophenyl group attached to carbon 1 of the ethane backbone.

- Stereodescriptor : The (1S) configuration specifies the absolute stereochemistry at the chiral center (carbon 1).

The molecular formula is C₈H₉F₃N₂ , with a molecular weight of 190.17 g/mol for the free base. In its dihydrochloride salt form (CAS 1381928-98-8), the formula becomes C₈H₁₁Cl₂F₃N₂ (molecular weight: 263.08 g/mol).

Table 1: Molecular Characterization

| Property | Value |

|---|---|

| IUPAC Name | (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine |

| Molecular Formula | C₈H₉F₃N₂ |

| Molecular Weight | 190.17 g/mol |

| CAS Number (free base) | 1381928-98-8 |

| SMILES Notation | NC@@HCN |

The SMILES string encodes the stereochemistry via the @@ symbol, confirming the (S)-configuration at carbon 1.

Stereochemical Configuration and Chiral Center Analysis

The chiral center at carbon 1 arises from the substitution pattern:

- Four distinct groups :

- 2,3,4-Trifluorophenyl ring

- Primary amine (-NH₂)

- Methylene group (-CH₂-) linked to the second amine

- Hydrogen atom

Using the Cahn-Ingold-Prelog priority rules:

- Highest priority : The trifluorophenyl group (due to fluorine's high atomic number).

- Second priority : The primary amine (-NH₂).

- Third priority : The methylene group (-CH₂N).

- Lowest priority : Hydrogen.

The (S) configuration results from the counterclockwise arrangement of these groups when viewed from the highest-priority substituent.

Stereochemical Impact on Reactivity

Comparative Structural Features of Fluorinated Diamine Derivatives

Fluorinated ethane-1,2-diamines exhibit structural diversity based on fluorine substitution patterns and nitrogen functionalization. Key comparisons include:

Table 2: Structural Comparison of Fluorinated Diamines

Key Observations:

Fluorine substitution effects :

Backbone functionalization :

Chirality :

- Only the target compound and (1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine exhibit stereocenters among the compared derivatives.

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

(1S)-1-(2,3,4-trifluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H9F3N2/c9-5-2-1-4(6(13)3-12)7(10)8(5)11/h1-2,6H,3,12-13H2/t6-/m1/s1 |

InChI Key |

TVDNQPLEOCZLRY-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1[C@@H](CN)N)F)F)F |

Canonical SMILES |

C1=CC(=C(C(=C1C(CN)N)F)F)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

One common method involves reductive amination of 2,3,4-trifluorobenzaldehyde with ethylenediamine:

Step 1: Schiff Base Formation

The aldehyde group of 2,3,4-trifluorobenzaldehyde reacts with one amine group of ethylenediamine to form an imine (Schiff base) intermediate under mild acidic or neutral conditions.Step 2: Reduction

The imine is subsequently reduced using a hydride donor such as sodium borohydride or sodium cyanoborohydride to yield the corresponding amine. This step is typically performed at low temperatures (0–5 °C) to control stereochemistry and minimize side reactions.Step 3: Purification

The crude product is purified by recrystallization or column chromatography to isolate the (1S)-enantiomer with high enantiomeric excess.

Reaction conditions often include inert atmosphere (nitrogen or argon) to prevent oxidation, and solvents such as methanol, ethanol, or dichloromethane may be used depending on solubility.

Catalytic Coupling and Substitution Methods

Alternative synthetic approaches employ catalytic coupling reactions such as Ullmann-type or copper-catalyzed amination:

Copper-catalyzed amination of aryl halides (e.g., 2,3,4-trifluorobromobenzene) with ethylenediamine under basic conditions (e.g., cesium carbonate) at elevated temperatures (~110 °C) in polar aprotic solvents.

Ligand selection (e.g., diamine ligands) and halide salts (KI or NaI) are critical for reaction efficiency and selectivity.

These methods allow direct installation of the diamine moiety onto the trifluorophenyl ring and can be optimized for stereoselectivity.

Chiral Resolution Techniques

If racemic mixtures are obtained, chiral resolution can be achieved by:

Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives) followed by selective crystallization.

Use of chiral catalysts or auxiliaries during synthesis to favor the (1S)-enantiomer.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–5 °C for reduction; 80–110 °C for coupling | Low temp favors stereocontrol |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Solvents | Methanol, ethanol, dichloromethane, DMF | Chosen based on solubility and reactivity |

| Catalysts | CuI (copper iodide), ligands (e.g., ethylenediamine) | Enhances coupling efficiency |

| Bases | Cs2CO3, NaOH | Used in coupling reactions |

| Purification | Recrystallization, column chromatography | Ensures high purity and enantiomeric excess |

Purification and Characterization

Recrystallization from ethanol/water mixtures is commonly employed to isolate the pure diamine.

Chromatographic techniques such as silica gel column chromatography are used to separate impurities.

Characterization is performed by NMR (1H, 13C), mass spectrometry, optical rotation ([α]D), and chiral HPLC to confirm structure, purity, and stereochemistry.

Research Findings and Comparative Analysis

The presence of trifluoro substituents on the phenyl ring significantly influences electronic properties, enhancing the compound’s reactivity and stability compared to non-fluorinated analogs.

Stereoselective synthesis is crucial, as the biological activity and binding affinity of the compound depend on the (1S)-configuration.

Catalytic coupling methods offer scalable routes with good yields but require careful ligand and catalyst optimization.

Reductive amination remains a versatile and widely used method due to its straightforward procedure and ability to preserve stereochemistry.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Reductive Amination | 2,3,4-Trifluorobenzaldehyde + Ethylenediamine | NaBH4 or NaCNBH3 | 0–5 °C, inert atmosphere | High stereocontrol, mild conditions | Requires pure aldehyde, sensitive to moisture |

| Copper-catalyzed Coupling | 2,3,4-Trifluorobromobenzene + Ethylenediamine | CuI, Cs2CO3, ligands | 80–110 °C, polar aprotic solvent | Direct amination, scalable | Catalyst optimization needed, possible side reactions |

| Chiral Resolution | Racemic diamine | Chiral acids (e.g., tartaric acid) | Recrystallization | High enantiomeric purity | Additional purification step |

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amines.

Scientific Research Applications

(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the ethane-1,2-diamine backbone provides structural stability. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

N,N′-Bis(2,4,6-Trifluorophenyl)ethane-1,2-diamine (B1)

- Structure : Symmetric bis(2,4,6-trifluorophenyl) substitution.

- Synthesis : Prepared via reductive amination of 2,4,6-trifluoroaniline with formaldehyde, followed by reduction with LiAlH4 .

(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine

- Structure : Chiral diamine with para-fluorophenyl groups.

- Properties : Lower lipophilicity compared to trifluorophenyl analogs, which may improve aqueous solubility. Exhibits solid-state stability with a white crystalline morphology .

(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

Backbone Modifications: Ethane-1,2-diamine vs. Propane-1,3-diamine

- Cytotoxicity : Ethane-1,2-diamine derivatives (e.g., (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine ) exhibit lower cytotoxicity compared to propane-1,3-diamine analogs. For example, propane-1,3-diamine-linked compounds show 3–5× higher cytotoxicity in cell assays .

- Antimicrobial Activity : Propane-1,3-diamine derivatives demonstrate superior antimycobacterial activity (MIC values <1 µg/mL) due to enhanced membrane permeability, whereas ethane-1,2-diamine analogs require higher concentrations for efficacy .

Functional Group Additions

N,N′-Dimethylated Derivatives

Data Table: Key Properties of Selected Ethane-1,2-diamine Derivatives

Biological Activity

(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is an organic compound characterized by its unique trifluorophenyl group and ethane-1,2-diamine moiety. Its molecular formula is CHFN, with a molecular weight of approximately 190.17 g/mol. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The structure of (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine features two amine groups that enhance its reactivity. The presence of the trifluoromethyl group increases lipophilicity, which may improve binding affinity to various biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical biological pathways. For instance, modifications to similar compounds have shown promising inhibition against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : The compound's structural properties suggest it may interact with various receptors, potentially modulating signaling pathways that could be beneficial in therapeutic contexts.

Case Studies and Research Findings

Several studies have explored the biological activity of (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine and its analogs:

- Inhibition Studies : Similar compounds have demonstrated IC values ranging from low micromolar to nanomolar concentrations against AChE. For example, a related compound showed an AChE inhibition IC of 0.09 μM . These findings suggest that (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine may possess comparable or enhanced inhibitory effects.

- Neuroprotective Effects : Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and promote neurogenesis. This suggests that (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine could also exhibit neuroprotective properties through modulation of oxidative stress pathways .

Comparative Analysis with Similar Compounds

The following table summarizes some key characteristics of compounds structurally related to (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine | CHFN | Enantiomer; similar reactivity |

| (1S)-N,N'-dimethyl-1,2-bis(3-trifluoromethylphenyl)ethane-1,2-diamine | CHFN | Larger structure; potential different reactivity patterns |

| (1S)-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine | CHFN | Contains additional fluorine; altered biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.